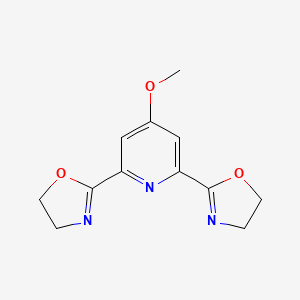
2,2-Bis(hydroxymethyl)propane-1,3-diol; 2-propenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentaerythritol triacrylate is an organic compound widely used in various industrial applications. It is a tri-functional acrylate ester derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is known for its high reactivity and ability to form cross-linked polymers, making it valuable in the production of coatings, adhesives, and other polymeric materials .
準備方法
Synthetic Routes and Reaction Conditions
Pentaerythritol triacrylate is typically synthesized through the esterification of pentaerythritol with acrylic acid. The reaction involves mixing pentaerythritol, acrylic acid, a catalyst (such as sulfuric acid), a solvent, and a polymerization inhibitor in a reaction kettle. The mixture is heated to 70-90°C for 20-40 minutes, followed by further heating to 80-115°C for 3-5 hours to complete the reaction. The product is then purified through washing and filtration .
Industrial Production Methods
Industrial production of pentaerythritol triacrylate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with minimal by-products and waste. The use of advanced purification techniques, such as distillation and crystallization, helps achieve the desired product quality .
化学反応の分析
Types of Reactions
Pentaerythritol triacrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN), forming cross-linked polymers.
Michael Addition: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines, leading to the formation of amine-functionalized polymers.
Common Reagents and Conditions
Oxidation: Pentaerythritol triacrylate can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acrylate groups can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include cross-linked polymers, amine-functionalized polymers, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
Pentaerythritol triacrylate has numerous applications in scientific research, including:
作用機序
The mechanism of action of pentaerythritol triacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the molecule can react with various initiators and nucleophiles, leading to the formation of highly cross-linked polymer networks. These networks provide enhanced mechanical strength, chemical resistance, and thermal stability to the resulting materials .
類似化合物との比較
Similar Compounds
Pentaerythritol tetraacrylate: Similar to pentaerythritol triacrylate but with four acrylate groups, leading to even higher cross-link density.
Trimethylolpropane triacrylate: Another tri-functional acrylate ester used in similar applications but derived from trimethylolpropane.
1,6-Hexanediol diacrylate: A di-functional acrylate ester with lower cross-link density compared to pentaerythritol triacrylate.
Uniqueness
Pentaerythritol triacrylate is unique due to its balance of high reactivity, cross-linking ability, and versatility in various applications. Its tri-functional nature allows for the formation of robust polymer networks, making it suitable for a wide range of industrial and research applications .
特性
分子式 |
C14H24O10 |
|---|---|
分子量 |
352.33 g/mol |
IUPAC名 |
2,2-bis(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |
InChI |
InChI=1S/C5H12O4.3C3H4O2/c6-1-5(2-7,3-8)4-9;3*1-2-3(4)5/h6-9H,1-4H2;3*2H,1H2,(H,4,5) |
InChIキー |
KJSATFDGRLXLPP-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.C(C(CO)(CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


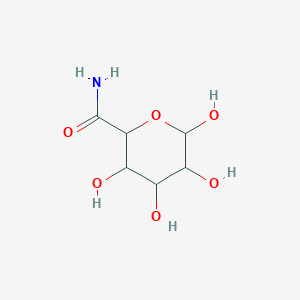
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
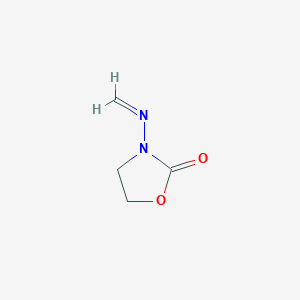
![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)

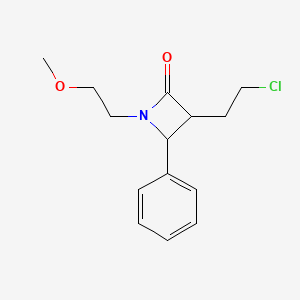
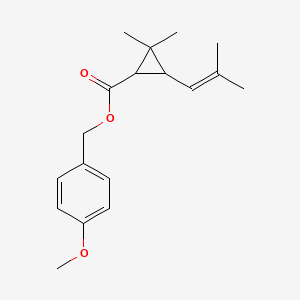
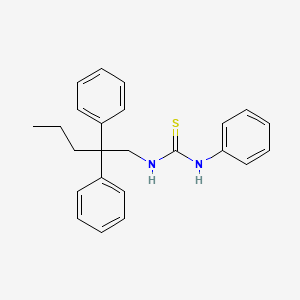




![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)
